![molecular formula C22H17N3O6S2 B2763090 methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-18-4](/img/no-structure.png)

methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

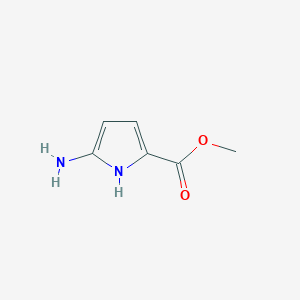

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C22H17N3O6S2 and its molecular weight is 483.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

A pivotal study by Markosyan et al. (2008) explores the synthesis of thiazoloquinazoline derivatives, highlighting their inhibitory effects on brain monoamine oxidase (MAO) and antitumor activities against Ehrlich ascites carcinoma (EAC) and sarcoma 180. This research underscores the compound's potential in developing treatments targeting neurological disorders and cancer (Markosyan et al., 2008).

Antimicrobial and Antitumor Evaluation

Further expanding on the compound's utility, Velikorodov et al. (2016) and Pokhodylo et al. (2019) provide insights into its functionalization and subsequent application in synthesizing derivatives with promising biological activities, including antimicrobial and potential antitumor effects (Velikorodov et al., 2016); (Pokhodylo et al., 2019).

Synthetic Chemotherapy Agents

Kadoya et al. (1976) delve into the synthesis of thiazoloquinoline derivatives, demonstrating their superior antimicrobial efficacy compared to existing treatments. This work emphasizes the chemical's potential in advancing antibiotic therapies (Kadoya et al., 1976).

Molecular Modifications and Biological Impacts

Research by Tiwari et al. (2018) and others explores molecular modifications to enhance the compound's biological activities. These modifications aim at developing novel therapeutic agents with potent antibacterial, antifungal, and antitumor activities, showcasing the compound's versatile applicability in drug discovery and development (Tiwari et al., 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-(ethoxycarbonyl)benzoic acid with 2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid, followed by cyclization with 2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride and subsequent esterification with methyl chloroformate." "Starting Materials": [ "2-amino-4-(ethoxycarbonyl)benzoic acid", "2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid", "2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(ethoxycarbonyl)benzoic acid with 2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with 2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylic acid chloride.", "Step 3: Esterification of the intermediate with methyl chloroformate in the presence of a base such as TEA to form the final product, methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate." ] } | |

Número CAS |

1111010-18-4 |

Fórmula molecular |

C22H17N3O6S2 |

Peso molecular |

483.51 |

Nombre IUPAC |

methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |

InChI |

InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26) |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)

![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)

![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)

![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)